molecular formula C10H16Cl2N2O2 B13127325 Ethyl2-amino-3-(pyridin-3-yl)propanoatedihydrochloride

Ethyl2-amino-3-(pyridin-3-yl)propanoatedihydrochloride

Katalognummer: B13127325
Molekulargewicht: 267.15 g/mol
InChI-Schlüssel: XAPNTFWLTSWBSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2. It is a derivative of amino acids and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of ethyl 2-amino-3-(pyridin-3-yl)propanoate with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under inert atmosphere conditions at temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using techniques like crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Wirkmechanismus

The mechanism of action of ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride include:

Uniqueness

Ethyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to its specific structural features, such as the position of the amino and pyridine groups. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C10H16Cl2N2O2

Molekulargewicht

267.15 g/mol

IUPAC-Name

ethyl 2-amino-3-pyridin-3-ylpropanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)6-8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H

InChI-Schlüssel

XAPNTFWLTSWBSP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC1=CN=CC=C1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.